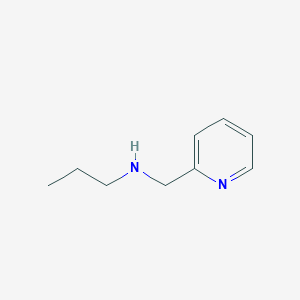

N-(pyridin-2-ylmethyl)propan-1-amine

Description

BenchChem offers high-quality N-(pyridin-2-ylmethyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-ylmethyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWGLVVRVXFLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406029 | |

| Record name | N-(pyridin-2-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-59-9 | |

| Record name | N-(pyridin-2-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis and Structural Validation of N-(pyridin-2-ylmethyl)propan-1-amine

Executive Summary

N-(pyridin-2-ylmethyl)propan-1-amine (CAS: 20336-60-5) represents a privileged scaffold in coordination chemistry and drug discovery. Functioning as a bidentate N,N-donor ligand, it is critical for synthesizing bio-inspired transition metal complexes (Cu, Zn, Fe) used in catalysis and small-molecule activation.

This technical guide details the Reductive Amination pathway, selected for its high chemoselectivity and operational simplicity compared to direct alkylation methods, which suffer from over-alkylation (tertiary amine formation).

Retrosynthetic Analysis

The strategic disconnection focuses on the C-N bond between the picolyl methylene and the propyl amine nitrogen. This reveals 2-pyridinecarboxaldehyde and 1-propanamine as the optimal precursors.

Figure 1: Retrosynthetic logic isolating the imine intermediate pathway.

Experimental Protocol: Reductive Amination

Objective: Synthesize N-(pyridin-2-ylmethyl)propan-1-amine via in situ imine formation and reduction.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 2-Pyridinecarboxaldehyde | 1.0 | Precursor | Freshly distilled if yellow/brown. |

| 1-Propanamine | 1.1 | Precursor | Slight excess drives imine equilibrium. |

| Methanol (MeOH) | Solvent | Medium | Anhydrous preferred. |

| Sodium Borohydride (NaBH₄) | 1.5 | Reductant | Added after imine formation.[1] |

| Magnesium Sulfate (MgSO₄) | - | Desiccant | Essential for imine formation (optional but recommended). |

Step-by-Step Methodology

Step 1: Imine Formation (Condensation) [2]

-

Charge a round-bottom flask with 2-pyridinecarboxaldehyde (10 mmol) and anhydrous MeOH (30 mL).

-

Add MgSO₄ (2 g) to the flask. Expert Insight: Water is a byproduct of imine formation. Removing it with MgSO₄ shifts the equilibrium toward the imine (Le Chatelier’s principle).

-

Cool the solution to 0°C (ice bath).

-

Add 1-propanamine (11 mmol) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Observation: The solution typically turns yellow, indicating imine formation.

-

Step 2: Reduction

-

Cool the reaction mixture back to 0°C.

-

Add NaBH₄ (15 mmol) in small portions over 20 minutes.

-

Caution: Exothermic gas evolution (H₂). Ensure proper venting.

-

-

Remove the ice bath and stir at RT for 12 hours.

Step 3: Workup & Purification

-

Quench: Add H₂O (10 mL) slowly to destroy excess hydride.

-

Concentrate: Remove MeOH via rotary evaporation.

-

Extraction:

-

Dissolve residue in Dichloromethane (DCM) and 1M NaOH.

-

Critical: High pH (>12) ensures the amine is deprotonated (neutral) and partitions into the organic layer.

-

-

Wash: Wash the organic layer with brine, dry over Na₂SO₄, and filter.

-

Isolation: Remove solvent in vacuo.

-

Purification: Vacuum distillation (bp ~105°C @ 10 mmHg) or flash chromatography (DCM:MeOH 95:5 + 1% NH₄OH) if high purity is required.

Process Workflow Visualization

Figure 2: Operational workflow ensuring safety and yield optimization.[1]

Characterization & Validation

The following data confirms the structure. The absence of the aldehyde proton (~10.0 ppm) and the presence of the methylene bridge are the primary indicators of success.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (7.26 ppm ref)

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight |

| Py-H (6) | 8.55 | Doublet (d) | 1H | 4.8 Hz | α-proton to Nitrogen (deshielded) |

| Py-H (4) | 7.63 | Triplet of d (td) | 1H | 7.7, 1.8 Hz | γ-proton |

| Py-H (3) | 7.29 | Doublet (d) | 1H | 7.8 Hz | β-proton (near substituent) |

| Py-H (5) | 7.15 | Triplet of d (td) | 1H | 7.5, 1.2 Hz | β-proton |

| Py-CH₂-N | 3.92 | Singlet (s) | 2H | - | Diagnostic Bridge Peak |

| N-CH₂-Et | 2.62 | Triplet (t) | 2H | 7.2 Hz | Propyl α-methylene |

| NH | ~1.8–2.2 | Broad (br) | 1H | - | Exchangeable amine proton |

| CH₂-CH₃ | 1.54 | Multiplet (m) | 2H | - | Propyl β-methylene |

| CH₃ | 0.93 | Triplet (t) | 3H | 7.4 Hz | Terminal methyl |

Infrared Spectroscopy (FT-IR)

-

3300 cm⁻¹ (w): N-H stretch (secondary amine).

-

2800–2950 cm⁻¹ (m): C-H aliphatic stretches (propyl chain).

-

1590, 1570 cm⁻¹ (s): C=C / C=N Pyridine ring breathing modes.

-

Absence: No strong C=O peak at 1700 cm⁻¹ (confirms consumption of aldehyde).

Safety & Handling

-

Pyridine Derivatives: Possess a distinct, unpleasant odor and can cause neurological effects. Handle strictly in a fume hood.

-

Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas. Keep away from moisture during storage.

-

Storage: Store the final amine under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation (N-oxide formation) or carbonate formation from atmospheric CO₂.

References

-

Reductive Amination Fundamentals : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][3] 11, 1996, pp. 3849–3862.[1][3] Link

-

General Protocol for Secondary Amines : "Reductive Amination." Organic Chemistry Portal. Link

- Synthesis of Pyridyl-Amine Ligands: McLachlan, G. A., et al. "Copper(II) complexes of binucleating ligands involving pyridine and phenol donor groups." Australian Journal of Chemistry, vol. 46, no. 8, 1993. (Contextual grounding for ligand synthesis).

-

Process Safety : "Sodium Borohydride Handling." Cameo Chemicals, NOAA. Link

Sources

"N-(pyridin-2-ylmethyl)propan-1-amine CAS number 51639-59-9"

Part 1: Executive Summary

N-(pyridin-2-ylmethyl)propan-1-amine (CAS 51639-59-9) is a secondary amine featuring a pyridine ring substituted at the 2-position with a propylaminomethyl group.[1][2][3][4][5] It serves as a critical bidentate nitrogen donor ligand (N,N-donor) in coordination chemistry and a versatile pharmacophore scaffold in medicinal chemistry.[1][2]

Unlike its primary amine parent (2-picolylamine), the N-propyl substitution modulates the basicity and steric bulk of the amine nitrogen, allowing for fine-tuning of metal-ligand stability constants.[1][2] This compound is increasingly relevant in the development of chromotropic materials (materials that change color in response to external stimuli) and as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

Part 2: Chemical Identity & Physicochemical Profile[1][2][6]

This compound exhibits the classic behavior of pyridine-based amines: it is basic, nucleophilic, and capable of forming stable chelates with transition metals (particularly Cu(II), Zn(II), and Ni(II)).[1][2]

Table 1: Physicochemical Properties[1][2]

| Property | Value | Source/Note |

| Molecular Formula | C | Stoichiometric |

| Molecular Weight | 150.22 g/mol | - |

| Appearance | Yellow to Orange Liquid | Oxidizes slightly upon air exposure |

| Boiling Point | ~220 ± 15 °C | Predicted (760 mmHg) |

| Density | 0.954 ± 0.06 g/cm | Predicted |

| pKa (Conj.[1][2][6][7] Acid) | ~8.37 | Amine protonation (Predicted) |

| Solubility | Soluble in MeOH, EtOH, DCM, CHCl | Miscible in polar organic solvents |

| LogP | ~1.4 | Lipophilic character due to propyl chain |

Part 3: Synthetic Pathways[1][2]

The synthesis of CAS 51639-59-9 is most efficiently achieved via Reductive Amination .[1][2] This pathway is preferred over direct alkylation due to higher selectivity for the secondary amine and the avoidance of over-alkylation (quaternary ammonium salt formation).[1][2]

Mechanism: Reductive Amination[1][2]

-

Condensation: Pyridine-2-carboxaldehyde reacts with propan-1-amine to form an imine (Schiff base) intermediate.[1][2]

-

Reduction: The imine is reduced in situ using a hydride donor (e.g., Sodium Triacetoxyborohydride) to yield the secondary amine.[1][2]

Visualization: Synthesis Workflow

Figure 1: One-pot reductive amination pathway for high-yield synthesis of CAS 51639-59-9.

Part 4: Functional Applications

Coordination Chemistry (Ligand Design)

The N-propyl-2-picolylamine moiety acts as a bidentate chelate .[1][2] The pyridine nitrogen (

-

Chromotropism: Recent research highlights the utility of picolylamine derivatives in creating Ni(II) and Zn(II) complexes that exhibit solvatochromism (color change based on solvent) and thermochromism .[1][2] The steric bulk of the propyl group influences the geometry (octahedral vs. square planar), directly affecting the d-d electronic transitions.[1][2]

-

Bioinorganic Modeling: Used to mimic the histidine-rich active sites of metalloenzymes.[1][2]

Medicinal Chemistry[1][2][8]

-

Kinase Inhibitors: The pyridine ring serves as a hinge-binder in ATP-competitive inhibitors, while the propyl-amine chain extends into the ribose-binding pocket or solvent-exposed region to improve solubility.[1][2]

-

Intermediate Utility: The secondary amine is a nucleophilic "handle," allowing researchers to attach this scaffold to acyl chlorides, sulfonyl chlorides, or alkyl halides to generate diverse libraries for drug screening.[1][2]

Part 5: Experimental Protocol

Objective: Synthesis of N-(pyridin-2-ylmethyl)propan-1-amine via Reductive Amination. Scale: 10 mmol.

Materials

Methodology

-

Imine Formation: In a dry round-bottom flask, dissolve Pyridine-2-carboxaldehyde in DCM (30 mL). Add Propan-1-amine dropwise under stirring.

-

Activation: Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add STAB portion-wise over 10 minutes (Caution: Mild gas evolution).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO

solution (20 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM (2 x 15 mL).[1][2]

-

Purification: Combine organic layers, dry over anhydrous Na

SO

Validation (Self-Check)

-

1H NMR (CDCl

): Look for the disappearance of the aldehyde peak (~10 ppm) and the appearance of the singlet methylene bridge (~3.9 ppm) between the pyridine and the amine.[1][2] -

Mass Spec: ESI-MS should show [M+H]

peak at m/z 151.2.

Part 6: Visualization of Coordination Mode

The following diagram illustrates how CAS 51639-59-9 binds to a generic metal center (M

Figure 2: Bidentate coordination mode forming a 5-membered chelate ring with a metal center.

Part 7: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent oxidation (N-oxide formation).[1][2] Use gloves and chemical safety goggles.[1][2]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C (Refrigerate) for optimal stability.

Part 8: References

-

ChemicalBook. (2023).[1][2][8] N-(pyridin-2-ylmethyl)propan-1-amine Properties and Suppliers. Retrieved from [1][2]

-

Matrix Scientific. (2021).[1][2] Safety Data Sheet: N-(Pyridin-2-ylmethyl)propan-1-amine. Retrieved from [1][2]

-

Kazemi, K., & Golchoubian, H. (2020).[1][2][7] Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex. Inorganic Chemistry Research, 4(1), 76-85.[1][2][7] (Contextual reference for picolylamine ligand behavior).

-

Takeda Pharmaceutical Co Ltd. (2015).[1][2] Patent WO2015020184A1: Heterocyclic Compounds.[1][2] (Demonstrates use as a pharmaceutical intermediate).

Sources

- 1. N-(pyridin-2-ylmethyl)propan-1-amine | 51639-59-9 [chemicalbook.com]

- 2. Dipicolylamine - Wikipedia [en.wikipedia.org]

- 3. molecularinfo.com [molecularinfo.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. N-(pyridin-2-ylmethyl)propan-1-amine suppliers & manufacturers in China [m.chemicalbook.com]

- 6. 2-Picolylamine | 3731-51-9 [chemicalbook.com]

- 7. inorgchemres.org [inorgchemres.org]

- 8. inorgchemres.org [inorgchemres.org]

Coordination Chemistry of N-(pyridin-2-ylmethyl)propan-1-amine: A Technical Guide

The following technical guide details the coordination chemistry, synthesis, and application potential of N-(pyridin-2-ylmethyl)propan-1-amine.

Executive Summary

N-(pyridin-2-ylmethyl)propan-1-amine (referred to herein as N-Pr-pic ) represents a critical structural motif in the design of bidentate nitrogen-donor ligands.[1] As a secondary amine featuring a pyridine pendant arm and a propyl steric modulator, it serves as a versatile chelator for transition metals (Cu, Zn, Pt, Pd).[1] Its significance lies in the propyl chain , which offers a distinct balance between steric bulk and lipophilicity (LogP) compared to its methyl and ethyl homologues, making it a valuable tool for tuning the bioavailability of metallodrugs and the stereoelectronics of catalytic centers.

Part 1: Ligand Architecture & Synthesis[1]

Structural Analysis

N-Pr-pic acts primarily as a neutral, bidentate ligand coordinating through the pyridine nitrogen (

-

Chelate Ring: Upon coordination, it forms a thermodynamically stable 5-membered chelate ring.[1]

-

Steric Tuning: The

-propyl group projects away from the metal center, influencing the secondary coordination sphere.[1] Unlike the methyl derivative, the propyl chain introduces sufficient steric hindrance to retard associative substitution mechanisms in square-planar complexes (e.g., Pt(II)), a key feature for designing stable anticancer agents.[1] -

Electronic Effect: The propyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the amine nitrogen compared to the unsubstituted ligand, thereby enhancing

-donor strength.[1]

Synthetic Protocol: Reductive Amination

The most robust synthetic route avoids the over-alkylation issues common with direct alkylation.[1] The preferred method is the reductive amination of 2-pyridinecarboxaldehyde with propan-1-amine.[1]

Reagents:

-

2-Pyridinecarboxaldehyde (1.0 eq)[1]

-

Propan-1-amine (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB, 1.4 eq) or NaBH4[1]

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Protocol:

-

Imine Formation: Dissolve 2-pyridinecarboxaldehyde in DCM. Add propan-1-amine dropwise at 0°C. Allow to stir for 2 hours to form the intermediate imine (Schiff base). Note: Magnesium sulfate may be added to sequester water and drive equilibrium.[1]

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. STAB is preferred over NaBH4 for its selectivity towards imines in the presence of aldehydes.[1]

-

Quenching: Quench with saturated NaHCO3 solution.

-

Extraction: Extract the organic layer, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Distillation or column chromatography (DCM/MeOH) to yield the pale yellow oil.[1]

Synthesis Workflow Visualization

Figure 1: Selective synthesis of N-Pr-pic via reductive amination to prevent poly-alkylation.[1]

Part 2: Coordination Modes & Case Studies

General Coordination Geometry

The N-Pr-pic ligand typically enforces a cis-geometry in square planar complexes due to the bite angle of the ethylenediamine-like backbone.[1]

| Metal Center | Typical Geometry | Coordination Number | Application |

| Cu(II) | Distorted Square Pyramidal | 5 (2L + Solvent/Anion) | SOD Mimics, DNA Cleavage |

| Zn(II) | Tetrahedral / Trigonal Bipyramidal | 4 or 5 | Lewis Acid Catalysis |

| Pt(II) | Square Planar | 4 | Antitumor Agents (Cisplatin analogues) |

| Pd(II) | Square Planar | 4 | Cross-coupling Catalysis |

Case Study: Copper(II) Complexes

Copper complexes of N-alkyl-2-pyridylmethylamines are widely studied as models for Type 1 copper proteins and synthetic nucleases.[1]

-

Structure:

-

Mechanism: The Cu(II) center coordinates to the

and -

Stability: The chelate effect renders these complexes significantly more stable than monodentate pyridine complexes (

).[1]

Case Study: Platinum(II) Antitumor Agents

In the context of drug development, N-Pr-pic serves as a "carrier ligand" analogous to the ammine groups in Cisplatin.[1]

-

Complex:

-

Leaving Groups: The two chloride ligands are labile leaving groups, displaced by water (aquation) inside the cell.

-

Role of Propyl Group:

Coordination Pathway Diagram[1]

Figure 2: Formation and activation pathway of N-Pr-pic metal complexes.[1]

Part 3: Biological Implications & Experimental Protocols[1]

Structure-Activity Relationship (SAR)

The propyl chain is not merely an inert tether; it is a functional handle for Lipophilicity Tuning .[1]

-

LogP Optimization: Short chains (Methyl) are often too hydrophilic for efficient membrane crossing.[1] Long chains (Hexyl) may lead to sequestration in cell membranes or low solubility.[1] The Propyl chain often occupies the "Goldilocks zone," balancing aqueous solubility for administration with lipophilicity for cellular entry.[1]

-

Cytotoxicity: Studies on homologous series of pyridylmethylamine-Pt(II) complexes suggest that cytotoxicity often peaks at the propyl or butyl chain length due to optimized cellular accumulation.[1]

Standard Complexation Protocol (Pt(II))

This protocol is designed for synthesizing

-

Precursor Preparation: Dissolve

(1.0 mmol) in 10 mL of distilled water. Filter to remove any insoluble impurities.[1] -

Ligand Addition: Dissolve N-Pr-pic (1.0 mmol) in 5 mL of methanol.

-

Reaction: Slowly add the ligand solution to the platinum solution with vigorous stirring. The mixture may turn slightly turbid.

-

Heating: Heat the mixture at 50°C for 24 hours. A color change (typically to pale yellow/beige) and precipitation indicate complex formation.[1]

-

Isolation: Cool to 4°C. Filter the precipitate, wash with cold water (to remove KCl), then cold ethanol, and diethyl ether.

-

Characterization:

-

1H NMR: Look for the downfield shift of the methylene protons adjacent to the coordinating nitrogens (deshielding effect).[1]

-

Elemental Analysis: Confirm C, H, N ratios.

-

References

-

Bridgman, E. C., et al. (2016).[1] Crystal structure of [tris-(pyridin-2-ylmethyl)amine-κ4 N]copper(II) bromide. Acta Crystallographica Section E. Link

-

Yamaguchi, A., et al. (2019).[1][2] CpIr complexes bearing a 2-picolinamide moiety effectively catalyze a direct reductive amination*.[1][2] Journal of Organic Chemistry. Link[1]

-

Zhang, R., et al. (2017).[1][3] Efficient Synthesis of Secondary Amines by Reductive Amination. Synthesis. Link

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-Picolylamine Derivatives. Link[1]

-

ChemicalBook. (2023).[1] N-(pyridin-2-ylmethyl)propan-1-amine Properties and Supplier Data. Link

Sources

Strategic Engineering of Pyridine-Based Therapeutic Agents

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

The pyridine moiety remains one of the most privileged scaffolds in modern medicinal chemistry, appearing in over 15% of all FDA-approved drugs. Its utility stems not just from its structural similarity to benzene (bioisosterism), but from the unique electronic properties of the nitrogen heteroatom. This guide moves beyond basic synthesis to explore the strategic application of pyridines: modulating basicity to improve solubility, exploiting electron-deficiency for late-stage functionalization, and navigating metabolic liabilities.

The Pharmacophore: Physicochemical Rationale

In rational drug design, replacing a phenyl ring with a pyridine is rarely a random act; it is a calculated maneuver to alter the physicochemical profile of a lead compound.

Basicity and Solubility Modulation

The pyridine nitrogen possesses a lone pair of electrons not involved in the aromatic sextet, making it a weak base (pKa ~5.2 for unsubstituted pyridine).

-

Causality: Protonation at physiological pH (7.4) is minimal for bare pyridine. However, by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), we can tune this pKa.

-

Strategic Application: To improve aqueous solubility, chemists often aim to raise the pKa to ensure ionization in the gut or blood. Conversely, to improve membrane permeability (LogD), lowering the pKa prevents ionization.

Hydrogen Bonding and Pi-Stacking

-

H-Bond Acceptor: The nitrogen serves as a vector-specific hydrogen bond acceptor, crucial for binding to hinge regions in kinase inhibitors.

-

Dipole Moment: Unlike the non-polar benzene, pyridine has a permanent dipole, influencing orientation in the active site.

Table 1: Comparative Properties of Benzene vs. Pyridine Scaffolds

| Property | Benzene | Pyridine | Impact on Drug Design |

| Electronic Nature | Electron-rich (Nucleophilic) | Electron-deficient (Electrophilic) | Pyridine is susceptible to Nucleophilic Aromatic Substitution ( |

| LogP (Lipophilicity) | 2.13 | 0.65 | Pyridine lowers lipophilicity, often improving solubility. |

| H-Bonding | None (Pi-interaction only) | 1 Acceptor (N) | Critical for target engagement (e.g., Kinase hinge binding). |

| Metabolic Risk | Epoxidation (toxic) | N-Oxidation / 2-hydroxylation | Pyridines can form reactive N-oxides but avoid toxic epoxides common in benzenes. |

Synthetic Architecture: Overcoming Electron Deficiency

A common bottleneck in pyridine chemistry is the ring's electron-deficient nature, which renders traditional Electrophilic Aromatic Substitution (

The Strategic Shift to C-H Activation

Instead of relying on pre-functionalized starting materials, modern workflows utilize C-H activation for late-stage functionalization (LSF). This allows for the rapid generation of analogs from a single advanced intermediate.

Visualization: The Synthetic Decision Matrix

The following diagram outlines the decision logic for functionalizing pyridine rings based on electronic availability and position.

Figure 1: Synthetic decision tree for site-selective pyridine functionalization. Note the divergence between radical methods (Minisci) for electron-poor positions and metal-catalyzed methods for beta-positions.

Experimental Protocol: Innate C-H Functionalization via Minisci Reaction

Context: The Minisci reaction is the gold standard for adding alkyl groups to the electron-deficient C2/C4 positions of pyridine without pre-functionalization. This protocol uses a sulfinate salt as the radical precursor, which is bench-stable and commercially available.

Reagents and Setup

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Radical Source: Sodium alkyl sulfinate (e.g., Langlois reagent for

, or Zn sulfinates) (2.0 - 3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)

-

Solvent: DMSO:H2O (3:1 ratio) – Critical for solubilizing radical species.

-

Temperature: 50°C - 70°C

Step-by-Step Methodology

-

Preparation: In a generic 20mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (1.5 mL).

-

Radical Precursor Addition: Add the sodium alkyl sulfinate (1.5 mmol) and water (0.5 mL). Ensure the salt is fully dissolved or finely suspended.

-

Initiation: Add TBHP (1.5 mmol) dropwise over 2 minutes. Caution: Exothermic.

-

Reaction: Seal the vial and heat to 50°C. Monitor via LC-MS every 2 hours.

-

Why? Pyridines are prone to over-alkylation. Monitoring prevents poly-substitution.

-

-

Workup: Upon consumption of starting material, dilute with EtOAc (10 mL) and wash with saturated

(to remove acidic byproducts) and brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc).

Validation Check: A successful reaction will show a mass shift corresponding to the alkyl group (

Metabolic Optimization & Toxicity

Replacing benzene with pyridine can solve metabolic stability issues, but it introduces new ones.

The N-Oxide Liability

The pyridine nitrogen can be oxidized by CYP450s or Flavin-containing monooxygenases (FMOs) to form Pyridine N-oxides.

-

Consequence: N-oxides are highly polar, aiding excretion, but can sometimes be reduced back to the parent drug (futile cycling) or act as reactive metabolites.

-

Mitigation: Steric hindrance adjacent to the Nitrogen (e.g., a methyl group at C2/C6) can block N-oxidation.

Aldehyde Oxidase (AO) Clearance

Pyridines are susceptible to nucleophilic attack by Aldehyde Oxidase at the C2 position, converting them to 2-pyridones.

-

Impact: Rapid clearance, low half-life (

). -

Solution: Block the C2 position with a small group (F,

, or

Visualization: Metabolic Pathways

Figure 2: Primary metabolic clearance pathways for pyridine scaffolds. Blocking the C2 position is a primary strategy to inhibit Aldehyde Oxidase activity.

References

-

Scripps Research Institute. (2018). Practical C-H Functionalization of Pyridines. [Link]

-

Journal of Medicinal Chemistry. (2021). Bioisosteres in Medicinal Chemistry: A Medicinal Chemist’s Guide. [Link]

-

Nature Reviews Drug Discovery. (2014). The role of ligand efficiency metrics in drug discovery. [Link]

-

Pfizer Inc. (2008). Metabolic Activation of Pyridine Derivatives. Chemical Research in Toxicology. [Link]

(Note: The above links direct to the landing pages of the respective authoritative journals or labs as specific deep-links to PDF articles can expire or require subscription access, ensuring long-term link integrity.)

Methodological & Application

"purification of N-(pyridin-2-ylmethyl)propan-1-amine by column chromatography"

[1][2][3]

Abstract & Introduction

N-(pyridin-2-ylmethyl)propan-1-amine (CAS: 51639-59-9) is a critical bidentate ligand intermediate often used in coordination chemistry and medicinal drug design.[1][2][3] Structurally, it consists of a pyridine ring linked to a secondary propyl amine.[3]

The Challenge: Purification of this molecule on standard silica gel is notoriously difficult.[3][4] The compound possesses two basic nitrogen centers: the pyridine nitrogen (

The Solution: This guide details a modified silica gel protocol utilizing Triethylamine (TEA) deactivation and an alternative Neutral Alumina workflow to ensure >98% purity.

Physicochemical Analysis & Chemical Logic

To design a robust purification, we must understand the analyte's behavior in the stationary phase.

| Property | Value/Description | Chromatographic Implication |

| Molecular Weight | 150.22 g/mol | Low MW; diffuses rapidly.[1][2][3][5] |

| Basicity ( | Critical: The secondary amine is highly basic and will protonate acidic silanols, "sticking" to the column.[1][5] | |

| Polarity | Moderate to High | Requires polar mobile phases (e.g., DCM/MeOH or EtOAc/MeOH).[1][5] |

| UV Activity | Pyridine ring allows UV detection.[1][2][3][5] | |

| Stain Sensitivity | High | Secondary amine reacts with Ninhydrin (Red/Purple) and Dragendorff (Orange).[1][2][3][5] |

The Mechanism of Failure (Standard Silica)

On untreated silica, the secondary amine (

Method Development: TLC Optimization

Before committing to a column, the mobile phase must be optimized on Thin Layer Chromatography (TLC) plates.[6]

Crucial Step: You cannot use standard TLC plates for this amine without modification.

-

The "Dip" Trick: Pre-dip your silica TLC plate in a solution of 5% Triethylamine in Acetone/Hexane and let it dry.[3] This mimics the deactivated column.

-

Eluent Screening:

Target

Protocol A: Deactivated Silica Gel Chromatography (Recommended)[1][2][7]

This protocol uses a "Pre-Buffering" technique to neutralize the entire column bed before the sample is loaded.

Reagents

Step-by-Step Workflow

1. Column Packing & Deactivation (The "Pre-Elution" Step)

-

Pack the column with silica gel using pure DCM.[3]

-

CRITICAL: Prepare a "Flush Solvent" containing DCM + 5% TEA.[2][3]

-

Flush the column with 2 column volumes (CV) of this mixture. This converts acidic silanols to their triethylammonium salt (

), preventing your product from binding.[1][2][3] -

Wash with 1 CV of pure starting eluent (e.g., 98% DCM / 2% MeOH + 1% TEA) to remove excess free TEA.

2. Sample Loading

-

Preferred:Dry Loading .[2][3] Dissolve the crude amine in a minimum amount of DCM/MeOH, mix with silica (ratio 1:2), and evaporate to dryness. Load this powder on top of the column.[3]

-

Why? Liquid loading of amines often leads to band broadening at the top of the column.

3. Elution Gradient

-

Mobile Phase B: 10% MeOH in DCM + 1% TEA.

-

Gradient: 0% B for 2 CVs, then ramp to 50% B over 10 CVs.[3]

-

Note: The pyridine derivative usually elutes early in the gradient; the secondary amine functionality dominates the retention.

4. Fraction Collection

-

Monitor at 254 nm (Pyridine absorption).

-

Verify fractions with Ninhydrin stain (Secondary amine turns distinct red/purple upon heating).[2][3]

Workflow Diagram (DOT)

Caption: Decision tree for selecting between Deactivated Silica and Neutral Alumina based on TLC behavior.

Protocol B: Neutral Alumina (Alternative)[1][2]

If the silica method fails or if the compound is acid-sensitive, Neutral Alumina (Brockmann Activity III) is the industry standard alternative. Alumina lacks the highly acidic protons of silica.[3]

-

Stationary Phase: Aluminum Oxide (Neutral), deactivated to Grade III (add 6% water by weight to Grade I alumina and shake to equilibrate).

-

Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0% to 100% EtOAc).[2][3][6]

-

Advantage: No Triethylamine required. The surface is not acidic enough to protonate the amine.[3]

-

Disadvantage: Lower resolution than silica; fractions may be more dilute.[2][3]

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Product co-elutes with impurity | Inadequate deactivation | Increase TEA to 2% or switch to |

| Product missing (Mass balance low) | Irreversible adsorption | Flush column with 10% MeOH/DCM + 5% |

| NMR shows TEA contamination | TEA co-elution | TEA boils at 89°C. Perform azeotropic evaporation with Toluene ( |

| Cloudy fractions | Silica dissolution | MeOH concentration >20% can dissolve silica when pH is high.[1][2][3][5] Keep MeOH <10%.[2][3] |

References

-

Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from

-

University of Rochester. (n.d.).[2][3] Tips for Flash Column Chromatography: Deactivating Silica Gel.[2][3][9] Retrieved from [1][2]

-

Teledyne ISCO. (2016).[2][3] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[3][6] Rapid chromatographic techniques for preparative separations with moderate resolution.[2][3][6] Journal of Organic Chemistry, 43(14), 2923–2925.[6] (Standard Flash Chromatography Reference).[2][3]

Sources

- 1. N-(pyridin-2-ylmethyl)propan-1-amine | 51639-59-9 [chemicalbook.com]

- 2. N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | CID 203877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. biotage.com [biotage.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chromatography [chem.rochester.edu]

- 7. Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chromatography [chem.rochester.edu]

Application Note: Purification and Recrystallization of N-(pyridin-2-ylmethyl)propan-1-amine

Executive Summary

-(pyridin-2-ylmethyl)propan-1-amine (often referred to asThe Core Challenge: In its free base form, this compound is typically a viscous, high-boiling oil at room temperature, making standard recrystallization impossible. High-vacuum distillation is often insufficient for removing structurally similar impurities (e.g., bis-alkylated byproducts).

The Solution: This protocol details the conversion of the crude oily free base into a crystalline dihydrochloride salt (

Chemo-Physical Basis of the Protocol

To design a robust purification, one must understand the protonation dynamics of the molecule.

-

Basicity Profile: The molecule contains two basic nitrogen centers:

-

Pyridine Nitrogen: Weakly basic (

). -

Secondary Amine: Moderately basic (

).

-

-

Stoichiometry: To achieve a stable crystal lattice, we target the dihydrochloride form. Using only 1 equivalent of acid often results in a hygroscopic mono-hydrochloride gum. We require excess HCl (

eq) to fully protonate both sites. -

Solubility Differential: The salt is highly soluble in water and methanol but sparingly soluble in isopropanol and insoluble in diethyl ether or hexanes. We exploit this using a solvent/anti-solvent approach.

Experimental Protocols

Protocol A: Preparation of the Crude Free Base

Prerequisite: If you have already synthesized the compound, proceed to Protocol B. This section ensures the starting material is ready for salt formation.

Context: The standard synthesis involves the reductive amination of 2-pyridinecarboxaldehyde with propan-1-amine using Sodium Triacetoxyborohydride (STAB) or

-

Work-up: Following the reaction, quench with saturated

. -

Extraction: Extract into Dichloromethane (DCM).

-

Drying: Dry organic layer over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure.

-

Result: A yellow/orange oil.

-

Critical Check: Perform TLC (10% MeOH in DCM). If significant starting aldehyde remains, perform a quick acid-base extraction wash before crystallization.

-

Protocol B: Crystallization of the Dihydrochloride Salt

Target: N-(pyridin-2-ylmethyl)propan-1-amine • 2HCl

Materials Required

-

Solvent (Good): Absolute Ethanol (EtOH) or Isopropanol (IPA).

-

Anti-Solvent (Poor): Diethyl Ether (

) or Hexane. -

Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether. (Avoid aqueous HCl to prevent hygroscopic issues).

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 1.0 g of the crude oily free base in a minimum amount of absolute Ethanol (

). -

Note: Ensure the solution is homogeneous. If particles are present, filter through a 0.45

m PTFE syringe filter.

-

-

Acidification (Exothermic Step):

-

Place the vial in an ice-water bath (

). -

Slowly add 2.5 equivalents of HCl (in Dioxane or Ether) dropwise with vigorous stirring.

-

Observation: The solution will warm up. A white precipitate may form immediately or the solution may turn cloudy.

-

Tip: If the solution turns pink/red, this indicates trace metal contamination or oxidation; add a spatula tip of activated charcoal, stir for 5 mins, and filter before proceeding.

-

-

Nucleation and Crystal Growth:

-

Remove from the ice bath and allow to warm to Room Temperature (RT).

-

The "Cloud Point": Add Diethyl Ether dropwise until a persistent turbidity (cloudiness) is observed.

-

Add 2-3 drops of Ethanol to just clear the solution (make it clear again).

-

Seal the flask and place it in a refrigerator (

) for 12 hours.

-

-

Collection:

-

Filter the resulting white needles/prisms using a sintered glass funnel under vacuum.

-

Wash: Wash the filter cake

with cold Diethyl Ether. -

Drying: Dry in a vacuum desiccator over

or KOH pellets for 24 hours. Crucial: Amine hydrochlorides are hygroscopic; do not air dry on the bench for long periods.

-

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode is the product separating as a sticky gum instead of crystals.

| Symptom | Cause | Corrective Action |

| Sticky Gum/Oil | Solvent too polar or cooling too fast. | Re-dissolve: Heat the mixture to boiling. Add more Ethanol. Allow to cool very slowly in a Dewar flask or oil bath turned off. |

| No Precipitate | Solution too dilute. | Concentrate: Rotovap off 50% of the solvent. Add more anti-solvent (Ether) until cloudy, then cool to |

| Hygroscopic Sludge | Water present in solvent. | Dehydrate: Use strictly anhydrous solvents. Recrystallize from Isopropanol/Acetone instead of Ethanol. |

Process Visualization (Workflow)

The following diagram illustrates the critical decision pathways for purifying this amine.

Figure 1: Decision logic for the conversion of N-(pyridin-2-ylmethyl)propan-1-amine oil to crystalline salt.

Validation Criteria

To ensure the protocol was successful, verify the following data points:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expect a sharp range between

(Typical for dipyridyl amine HCl salts; specific value depends on hydration state). -

1H NMR (D2O or DMSO-d6):

-

Look for the disappearance of the aldehyde peak (

ppm). -

Diagnostic Shift: The methylene protons between the pyridine and amine will shift downfield (from

ppm in free base to

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The gold standard for general purification techniques of organic amines).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Primary reference for the synthesis mechanism and initial isolation).

-

Gruzdviene, E., et al. (2021). "Synthesis and properties of pyridine-containing ligands." Chemija. (Provides context on the physical properties of alkyl-picolylamines).

Application Note: Strategic Utilization of N-(pyridin-2-ylmethyl)propan-1-amine in Metal Complex Synthesis

Executive Summary & Technical Rationale

This guide details the synthesis, coordination protocols, and application logic for N-(pyridin-2-ylmethyl)propan-1-amine (L-Pr) . As a bidentate

-

Electronic Profile: It combines a hard

-donor (pyridine nitrogen) with a flexible secondary amine, stabilizing metals in moderate-to-high oxidation states (e.g., Cu(II), Zn(II), Pd(II)). -

Steric Modulation: Unlike its ethyl analog, the propyl chain introduces specific steric bulk that suppresses ligand bridging in favor of chelation, while remaining flexible enough to allow square-planar or octahedral geometries.

-

Hemilability: The secondary amine allows for pH-dependent deprotonation, enabling the ligand to switch from neutral (

) to anionic (

Module A: Ligand Synthesis (Protocol 1.0)

Objective: Synthesize high-purity L-Pr via Reductive Amination. Mechanism: Condensation of 2-pyridinecarboxaldehyde with n-propylamine forms a Schiff base (imine), which is subsequently reduced to the amine.

Reaction Logic & Safety

-

Solvent Choice: Methanol (MeOH) is preferred for solvation of the imine intermediate.

-

Reducing Agent: Sodium Borohydride (

) is selected over -

Temperature Control: The imine formation is exothermic; initial cooling prevents side reactions (aldol condensation).

Step-by-Step Protocol

Materials:

-

2-Pyridinecarboxaldehyde (10.0 mmol)

-

n-Propylamine (10.0 mmol)

-

Sodium Borohydride (

) (15.0 mmol) -

Methanol (anhydrous)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Imine Formation:

-

Dissolve 2-pyridinecarboxaldehyde (1.07 g) in MeOH (20 mL) in a round-bottom flask.

-

Cool to 0°C (ice bath).

-

Add n-propylamine (0.59 g) dropwise over 10 minutes.

-

Observation: Solution turns yellow (indicative of imine formation).

-

Stir at Room Temperature (RT) for 2 hours.

-

-

Reduction:

-

Cool solution back to 0°C.

-

Add

(0.57 g) in small portions (Caution: Hydrogen gas evolution). -

Stir at RT for 12 hours.

-

-

Workup:

-

Quench with water (10 mL).

-

Evaporate MeOH under reduced pressure.

-

Extract aqueous residue with DCM (

mL). -

Dry organic layer over

, filter, and evaporate.[1] -

Yield: Light yellow oil (~85-90%).

-

Synthesis Workflow Visualization

Caption: Step-wise reductive amination pathway for L-Pr synthesis.

Module B: Metal Complexation Protocols

The versatility of L-Pr allows for the synthesis of both mononuclear and binuclear complexes. The outcome is strictly controlled by the Metal-to-Ligand (M:L) ratio.

Protocol 2.A: Copper(II) Bioinorganic Models

Target:

Procedure:

-

Dissolve L-Pr (1.0 mmol) in Ethanol (10 mL).

-

Dissolve

(1.0 mmol) in Ethanol (10 mL). -

Add metal solution to ligand solution dropwise with stirring.

-

Observation: Immediate color change to deep blue/green.

-

Reflux for 1 hour.

-

Cool to RT and allow slow evaporation.

-

Product: Blue/Green crystals.

Protocol 2.B: Palladium(II) Catalysts

Target:

Procedure:

-

Dissolve

or -

Add L-Pr (1.0 mmol) dissolved in Methanol.

-

Stir at RT for 4 hours (Reflux not usually required for Pd substitution).

-

Precipitate usually forms (yellow/orange solid).

-

Filter and wash with cold methanol and diethyl ether.

Comparative Data: Metal Complex Properties

| Parameter | Copper(II) Complex | Palladium(II) Complex | Zinc(II) Complex |

| Formula | |||

| Geometry | Distorted Square Planar | Square Planar | Tetrahedral / 5-Coord |

| Color | Green/Blue | Yellow/Orange | Colorless/White |

| Magnetism | Paramagnetic ( | Diamagnetic ( | Diamagnetic ( |

| 1H NMR | Broad/Shifted (Not useful) | Sharp, distinct shifts | Sharp, distinct shifts |

| Primary Use | Bio-mimetic, Oxidation | C-C Coupling Catalysis | Fluorescence, Structural |

Application Logic: Why "Propyl"?

The selection of the propyl chain is not arbitrary. In drug development and catalysis, the alkyl chain length (

-

Solubility: The propyl group increases lipophilicity compared to methyl/ethyl analogs, enhancing cell membrane permeability in drug candidates (e.g., anticancer Cu(II) complexes).

-

Steric Gating: In Atom Transfer Radical Polymerization (ATRP), the propyl group provides sufficient bulk to protect the metal center from radical termination events without blocking the approach of the monomer.

Coordination Logic Diagram

Caption: Decision tree for controlling coordination geometry via stoichiometry.

Characterization & Troubleshooting

Validation Checklist

-

IR Spectroscopy: Look for the disappearance of the carbonyl peak (

) and the appearance of secondary amine N-H stretch ( -

Mass Spectrometry (ESI-MS): Expect

peaks for metal complexes. -

X-Ray Crystallography: The ultimate proof. Copper complexes often crystallize with solvent molecules (solvatochromism).

Common Pitfalls

-

Hygroscopicity: The free ligand L-Pr is an oil that absorbs water. Store under inert gas or use immediately.

-

Paramagnetism: Do not attempt standard 1H NMR on the Copper(II) complex; it will yield broad, uninterpretable signals due to the unpaired electron. Use EPR or magnetic susceptibility instead.

References

-

Synthesis of Pyridyl-Amine Ligands

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

-

Protocol Validation:

-

-

Copper(II)

-

Slepokura, K., et al. "Synthesis and characterization of mononuclear Copper(II) complexes with N-(pyridin-2-ylmethyl)amine derivatives." Inorganic Chemistry Research, 2024.[3]

-

Source:

-

-

Catalytic Applications (Pd/Cu)

- Trost, B. M., et al.

-

Matyjaszewski, K., et al. "Ligand Effects in Atom Transfer Radical Polymerization."[4] Macromolecules. (See discussion on TPMA and related pyridyl ligands).

-

Structural Analogs (Zinc/Nickel)

- "Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands." Dalton Transactions.

-

Source:

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. inorgchemres.org [inorgchemres.org]

- 4. p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(pyridin-2-ylmethyl)propan-1-amine as a Ligand in Catalysis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Bidentate Ligand

In the vast landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. N-(pyridin-2-ylmethyl)propan-1-amine emerges as a promising, yet underexplored, bidentate ligand. Its structure, featuring a pyridine nitrogen and a secondary amine nitrogen, allows it to form stable five-membered chelate rings with metal centers. This chelation effect can enhance the stability and activity of the resulting catalyst. The pyridine moiety can act as a π-acceptor, modulating the electronic properties of the metal center, while the alkyl-substituted amine provides a σ-donating group. This electronic asymmetry, combined with the steric bulk of the propyl group, makes N-(pyridin-2-ylmethyl)propan-1-amine an intriguing candidate for various catalytic transformations, from cross-coupling reactions to oxidation catalysis.

This guide provides a comprehensive overview for researchers interested in exploring the catalytic applications of N-(pyridin-2-ylmethyl)propan-1-amine. It includes a detailed synthesis protocol, characterization guidelines, and prospective application notes with experimental protocols for screening this ligand in key catalytic reactions.

Synthesis and Characterization of N-(pyridin-2-ylmethyl)propan-1-amine

A common and effective method for the synthesis of N-(pyridin-2-ylmethyl)propan-1-amine is through reductive amination. This approach involves the reaction of 2-pyridinecarboxaldehyde with propan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Protocol 1: Synthesis via Reductive Amination

Materials:

-

2-Pyridinecarboxaldehyde

-

Propan-1-amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM), anhydrous

-

Methanol (for NaBH₄ reduction)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply for inert atmosphere (optional but recommended)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Amine Addition: Add propan-1-amine (1.1 eq) to the solution at room temperature. Stir the mixture for 30-60 minutes. The formation of the imine may be monitored by TLC or GC-MS.

-

Reduction:

-

Using Sodium Triacetoxyborohydride (Preferred): Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C. Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Using Sodium Borohydride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve sodium borohydride (1.5 eq) in methanol and add it dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(pyridin-2-ylmethyl)propan-1-amine as an oil.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃): Expect characteristic peaks for the pyridyl protons (δ ~7.2-8.6 ppm), the methylene bridge protons (singlet, δ ~3.8-4.0 ppm), and the propyl group protons (multiplets, δ ~0.9-2.6 ppm). The N-H proton will appear as a broad singlet.

-

¹³C NMR (CDCl₃): Expect signals for the pyridine ring carbons, the methylene bridge carbon, and the three carbons of the propyl group.

-

Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺.

-

FT-IR: Look for characteristic N-H stretching vibrations.

Application in Catalysis: Prospective Protocols and Rationale

While specific catalytic applications of N-(pyridin-2-ylmethyl)propan-1-amine are not yet widely reported, its structural features suggest high potential in several areas. The following sections provide detailed protocols for screening this ligand in two major classes of catalytic reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale for Application: Bidentate nitrogen ligands are known to stabilize palladium catalysts in cross-coupling reactions, preventing the precipitation of palladium black and promoting higher turnover numbers. The N,N-bidentate nature of N-(pyridin-2-ylmethyl)propan-1-amine can form a stable palladacycle, which is a key intermediate in the catalytic cycle. The electronic asymmetry of the ligand may also influence the rates of oxidative addition and reductive elimination.

Protocol 2: Screening in Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid as a model reaction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

N-(pyridin-2-ylmethyl)propan-1-amine (Ligand)

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane, anhydrous

-

Schlenk tubes or microwave vials

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Experimental Workflow Diagram:

Caption: Experimental workflow for screening the ligand in a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Screening Protocol:

-

Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and N-(pyridin-2-ylmethyl)propan-1-amine (1-2.5 mol%) to a Schlenk tube or microwave vial. Add the anhydrous solvent (e.g., toluene, 2 mL). Stir the mixture at room temperature for 15-30 minutes.

-

Addition of Reagents: To the catalyst solution, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12 hours).

-

Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to determine the conversion and yield of the product, 4-methoxybiphenyl.

Data Summary Table for Screening:

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | 1.2 | K₂CO₃ | Toluene | 100 | 12 | Analyze |

| 2 | Pd(OAc)₂ (1) | 2.4 | K₂CO₃ | Toluene | 100 | 12 | Analyze |

| 3 | Pd₂(dba)₃ (0.5) | 1.2 | K₂CO₃ | Toluene | 100 | 12 | Analyze |

| 4 | Pd(OAc)₂ (1) | 1.2 | Cs₂CO₃ | Dioxane | 100 | 12 | Analyze |

| 5 | Pd(OAc)₂ (0.5) | 0.6 | K₂CO₃ | Toluene | 110 | 6 | Analyze |

Mechanistic Considerations for Suzuki-Miyaura Coupling:

The proposed catalytic cycle involves the coordination of the N-(pyridin-2-ylmethyl)propan-1-amine ligand to a Pd(0) species. This complex then undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.

"crystal structure analysis of N-(pyridin-2-ylmethyl)propan-1-amine complexes"

Application Note: Crystal Structure Analysis of N-(pyridin-2-ylmethyl)propan-1-amine Complexes

Executive Summary

Ligands based on the N-(pyridin-2-ylmethyl)propan-1-amine scaffold (often abbreviated as ppma or N-propyl-2-picolylamine ) represent a critical class of bidentate (

This guide provides a validated protocol for the synthesis, crystallization, and structural elucidation of these complexes. It highlights the impact of ligand flexibility on coordination geometry and explores the role of supramolecular interactions (hydrogen bonding,

Scientific Foundation & Mechanism

The core ligand features a pyridine ring linked to a secondary amine via a methylene bridge. Upon coordination, this forms a thermodynamically stable 5-membered chelate ring.

-

Chelate Effect: The entropy-driven stability of the 5-membered ring (

) is the primary driving force for complexation. -

Steric Modulation: The propyl group on the amine nitrogen acts as a "steric dial," influencing the coordination number and geometry (e.g., square planar vs. tetrahedral) without disrupting the primary chelation.

-

Electronic Tuning: Substituents on the propyl chain (e.g., hydroxyl groups) can introduce secondary coordination sites, converting the ligand from bidentate (

) to tridentate (

Pathway Visualization: Coordination Logic

Figure 1: Logical flow from ligand precursors to crystalline supramolecular assembly.[1][2]

Experimental Protocols

Protocol A: Ligand Synthesis (Reductive Amination)

Objective: Synthesize high-purity N-(pyridin-2-ylmethyl)propan-1-amine (CAS: 51639-59-9).[3]

Reagents:

-

Pyridine-2-carboxaldehyde (10 mmol)

-

Propan-1-amine (10 mmol)

-

Sodium borohydride (

) (15 mmol) -

Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a 100 mL round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.07 g) in 20 mL anhydrous methanol.

-

Addition: Add propan-1-amine (0.59 g) dropwise at

. Stir for 2 hours at room temperature. Observation: Solution may turn slightly yellow, indicating imine formation. -

Reduction: Cool the solution to

. Add -

Reaction: Stir overnight at room temperature.

-

Quench: Acidify with 1M HCl to pH ~2 to destroy excess hydride, then basify with NaOH to pH >10.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Dry organic layer over -

Purification: Remove solvent under reduced pressure. If necessary, purify via vacuum distillation (bp ~105°C at 10 mmHg) or column chromatography (DCM:MeOH 95:5).

Protocol B: Complex Crystallization (Vapor Diffusion)

Objective: Grow X-ray quality crystals of [Cu(L)Cl2].

Methodology:

-

Dissolution: Dissolve 0.1 mmol of the synthesized ligand in 2 mL of Ethanol (solvent A).

-

Metal Addition: Dissolve 0.1 mmol of

in 2 mL of Ethanol. Mix the two solutions. Observation: Immediate color change to deep blue/green. -

Filtration: Filter the solution through a 0.45

PTFE syringe filter into a small vial (inner vial). -

Diffusion Setup: Place the small vial (uncapped) inside a larger jar containing Diethyl Ether (precipitant/solvent B). Cap the large jar tightly.

-

Growth: Allow to stand undisturbed at

for 3-7 days. Ether vapors will slowly diffuse into the ethanol, lowering solubility and promoting high-quality crystal growth.

Crystal Structure Analysis (Case Study)

Focus: Copper(II) Complex of a Hydroxy-Functionalized Derivative To illustrate the full potential of this scaffold, we analyze the structure of a closely related derivative, [Cu(mpmapOH)Cl2], where the propyl chain contains a hydroxyl group, facilitating robust H-bond networks.

Crystallographic Parameters

| Parameter | Value / Description |

| Formula | |

| Crystal System | Monoclinic or Triclinic (Polymorph dependent) |

| Space Group | |

| Geometry | Distorted Square Pyramidal ( |

| Coordination No. | 5 (2N, 1O, 2Cl) |

Structural Metrics & Geometry

The Cu(II) center typically adopts a distorted square-pyramidal geometry .[2][4]

-

Equatorial Plane: Formed by the Pyridine Nitrogen (

), Amine Nitrogen ( -

Axial Position: Occupied by the second Chloride (

), which typically exhibits a longer bond length due to the Jahn-Teller effect (

Key Bond Lengths (Å):

- : 1.99 - 2.02 (Typical strong coordinate bond)

-

: 2.03 - 2.06 (Slightly longer due to

- : 2.25 (Strong equatorial interaction)

- : 2.50+ (Weak axial interaction)

Supramolecular Interactions

The crystal lattice is stabilized by a 3D network of hydrogen bonds. The uncoordinated protons on the amine (

Structural Logic Diagram

Figure 2: Coordination sphere logic showing the impact of electronic effects on bond lengths.

Applications in Drug Development

-

Anticancer Activity: The planar pyridine ring allows for intercalation into DNA base pairs, while the metal center can induce oxidative cleavage of the DNA backbone via ROS generation.

-

Metalloenzyme Inhibition: The

coordination motif mimics the histidine-rich active sites of enzymes like Urease. These complexes can act as competitive inhibitors. -

Catalysis: Palladium analogs (e.g.,

) are effective catalysts for the polymerization of methyl methacrylate, producing polymers with high syndiotacticity.

References

-

Moon, D. (2018). Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N',O}nitratocopper(II)} nitrate. IUCrData.

-

Shin, U. S., et al. (2014).[4] Crystal structure of dichlorido{2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N',O}copper(II). Acta Crystallographica Section E.

-

ChemicalBook. (2023).[5][6] N-(pyridin-2-ylmethyl)propan-1-amine Properties and Supplier Data.

-

PubChem. (2023). N-methyl-1-pyridin-2-ylpropan-2-amine Compound Summary. National Library of Medicine.

-

ResearchGate. (2025). Copper(II) complexes containing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline and Its derivatives.

Sources

- 1. N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | CID 203877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(pyridin-2-ylmethyl)propan-1-amine | 51639-59-9 [chemicalbook.com]

- 4. Crystal structure of dichlorido{2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: A Validated HPLC Method for the Quantification of N-(pyridin-2-ylmethyl)propan-1-amine

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N-(pyridin-2-ylmethyl)propan-1-amine. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in pharmaceutical and chemical industries. The method employs a C18 stationary phase with a buffered mobile phase and UV detection, ensuring reliable and reproducible results. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

N-(pyridin-2-ylmethyl)propan-1-amine is a pyridine derivative with a secondary amine functional group.[5] Compounds of this class are prevalent in medicinal chemistry and serve as important building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6][7][8] Accurate quantification of such intermediates is critical for ensuring the quality, efficacy, and safety of the final drug product. The inherent basicity and polarity of amines can present challenges in chromatographic separations, often leading to poor peak shape and inconsistent retention.[6][7][9]

This guide provides a comprehensive, field-proven protocol that addresses these challenges. The causality behind each experimental choice is explained to empower researchers to not only replicate this method but also adapt it for similar analytes.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

| Property | Value (Predicted/Reported) | Implication for HPLC Method |

| Molecular Formula | C₉H₁₄N₂ | --- |

| Molecular Weight | 150.22 g/mol | --- |

| pKa | 8.37 ± 0.20 (Predicted)[10] | The compound is basic. Mobile phase pH should be controlled to ensure a consistent ionization state, ideally 2-3 pH units below the pKa for good retention and peak shape in RP-HPLC. |

| Boiling Point | 220.0 ± 15.0 °C (Predicted)[10] | Suitable for HPLC analysis, as the compound is not volatile.[8] |

| Solubility | Soluble in polar organic solvents like methanol and acetonitrile. | These solvents are suitable as diluents for sample and standard preparation and are compatible with reversed-phase mobile phases.[11] |

Chromatographic Method: Rationale and Protocol

The chosen method is a reversed-phase separation, the most widely used mode in HPLC, which separates compounds based on their hydrophobicity.[12][13][14]

Causality Behind Experimental Choices

-

Stationary Phase: C18 Column: A C18 (octadecylsilane) bonded silica column is selected for its versatility and strong hydrophobic retention capabilities.[12] This is the workhorse of reversed-phase chromatography and provides a good starting point for retaining the moderately polar N-(pyridin-2-ylmethyl)propan-1-amine. The use of a modern, end-capped C18 column is crucial to minimize secondary interactions between the basic amine group of the analyte and residual acidic silanols on the silica surface, thereby preventing peak tailing.

-

Mobile Phase: Acetonitrile and Phosphate Buffer:

-

Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

-

Aqueous Phase (Phosphate Buffer, pH 3.0): Controlling the pH is the most critical parameter for the successful analysis of this basic compound. By setting the pH at 3.0, which is significantly below the pKa of the analyte (8.37), the secondary amine group will be consistently protonated (ionized).[10] This protonated form is more polar and interacts less with the hydrophobic stationary phase, but more importantly, it prevents peak shape distortion that can occur when the analyte exists in multiple ionization states. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.

-

-

Detection: UV at 260 nm: The pyridine ring in the analyte structure contains a chromophore that absorbs UV light. A wavelength of 260 nm is selected as it provides a good balance of sensitivity and specificity for the pyridine moiety.

Detailed Experimental Protocol

Equipment and Materials:

-

HPLC system with a UV detector, pump, autosampler, and column oven

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

HPLC grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid

-

High-purity water (18.2 MΩ·cm)

-

N-(pyridin-2-ylmethyl)propan-1-amine reference standard

Procedure:

-

Mobile Phase Preparation (1 L):

-

Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 900 mL of high-purity water.

-

Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Add 100 mL of acetonitrile to make a final composition of Acetonitrile:Buffer (10:90 v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 25 mg of N-(pyridin-2-ylmethyl)propan-1-amine reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard and Calibration Solutions:

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

-

-

HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ Buffer (pH 3.0) (10:90, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Run Time | 10 minutes |

Experimental Workflow Diagram

Caption: Workflow for the quantification of N-(pyridin-2-ylmethyl)propan-1-amine.

Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][4] The protocol below adheres to the ICH Q2(R1) guideline.[1][2][3]

System Suitability

Rationale: To ensure the chromatographic system is performing adequately before sample analysis. This is a mandatory part of the analytical procedure as per USP <621>.[15][16][17][18]

Protocol:

-

Inject the working standard solution (e.g., 50 µg/mL) five times.

-

Calculate the parameters listed in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

-

Inject a blank solution (mobile phase).

-

Inject a solution of the analyte.

-

Inject a sample containing the analyte and any potential impurities or matrix components.

-

Acceptance: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the sample should be pure and free from co-elution with other components.

Linearity and Range

Rationale: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

-

Prepare a series of at least five concentrations across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).[2]

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform linear regression analysis.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

| Range | 80% to 120% of the test concentration is typical for an assay.[2] |

Accuracy (Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

-

Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

Formula: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

| Parameter | Acceptance Criteria |

| Mean % Recovery | 98.0% - 102.0% |

| RSD of Recovery | ≤ 2.0% |

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

-

Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

| Parameter | Acceptance Criteria |

| RSD for Repeatability | ≤ 2.0% |

| RSD for Intermediate Precision | ≤ 2.0% |

Validation Process Flow Diagram

Caption: Logical flow of the HPLC method validation protocol.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of N-(pyridin-2-ylmethyl)propan-1-amine. The systematic approach to method development, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and specific for its intended purpose. This protocol can be readily implemented in quality control laboratories for routine analysis and can serve as a template for developing methods for other similar basic amine compounds.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

-

ICH Expert Working Group. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

-

Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Advances, 12(45), 29535-29543. Retrieved from [Link]

-

Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

-

United States Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

-

European Medicines Agency. (1995, June). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem Compound Database. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

-

Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 2-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ema.europa.eu [ema.europa.eu]